molecular formula C17H11ClFN5S B3404286 1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207059-99-1

1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3404286
CAS No.: 1207059-99-1
M. Wt: 371.8
InChI Key: LYESNWZMMQEJEG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic compound with intricate molecular architecture. It features three distinct aromatic systems connected by heterocyclic rings, endowing it with potential diverse biological activities and chemical reactivity. This compound is often the subject of pharmacological studies due to its structural complexity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step synthetic route:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 3-chlorobenzene and 4-fluorobenzene.

  • Formation of Thiazole Ring: : The reaction of 4-fluorobenzene with suitable thioamide under cyclization conditions forms the thiazole ring.

  • Azide-Alkyne Cycloaddition:

  • Final Amination: : The final step involves introducing the amino group through nucleophilic substitution or direct amination reactions.

Industrial Production Methods

Industrial production of this compound may involve:

  • Large-Scale Batch Reactions: : Utilizing the synthetic routes mentioned above but on an industrial scale.

  • Catalyst and Solvent Optimization: : Employing optimized catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized at the aromatic rings or the heterocyclic nitrogens.

  • Reduction: : Possible at the aromatic nitrogens and rings.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur on the aromatic and thiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents (e.g., NBS for bromination).

Major Products Formed from These Reactions

  • Oxidation Products: : Oxidized derivatives at specific ring positions.

  • Reduction Products: : Reduced aromatic or heterocyclic rings.

  • Substitution Products: : Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry

This compound is used in organic synthesis as a building block for more complex molecules.

Biology

Studied for its potential as a bioactive molecule in inhibiting certain enzymes or biological pathways.

Medicine

Explored for its therapeutic potential in treating diseases, given its structural features.

Industry

Potentially used in the development of advanced materials or chemical sensors.

Mechanism of Action

The exact mechanism of action can vary but generally involves:

  • Binding to Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathway Modulation: : Influence on biochemical pathways like signal transduction or metabolic pathways.

Comparison with Similar Compounds

Compared with other phenyl-thiazole-triazole derivatives:

  • Structural Uniqueness: : The specific arrangement of chlorophenyl and fluorophenyl groups adds unique chemical properties.

  • Similar Compounds

    • 1-(3-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

    • 1-(3-bromophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

This article provides an overview of 1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine. Dive deeper into each section for more intricate details!

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-2-1-3-13(8-11)24-16(20)15(22-23-24)17-21-14(9-25-17)10-4-6-12(19)7-5-10/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYESNWZMMQEJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 3
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 4
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 5
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 6
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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